![molecular formula C19H24N4O6 B12296343 [(4S,6S,7R,8S)-7-methoxy-12-methyl-11-morpholin-4-yl-10,13-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-dien-8-yl]methyl carbamate CAS No. 17287-49-9](/img/structure/B12296343.png)
[(4S,6S,7R,8S)-7-methoxy-12-methyl-11-morpholin-4-yl-10,13-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-dien-8-yl]methyl carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(4S,6S,7R,8S)-7-methoxy-12-methyl-11-morpholin-4-yl-10,13-dioxo-2,5-diazatetracyclo[74002,7It is derived from the bacterium Streptomyces caespitosus and is known for its ability to crosslink DNA, thereby inhibiting DNA synthesis and nuclear division .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Mitomycin C is synthesized through a series of complex chemical reactions. The synthesis typically involves the formation of the core structure followed by the introduction of functional groups. The key steps include:
Formation of the core structure: This involves the cyclization of precursor molecules to form the tetracyclic ring system.
Functional group introduction: Methoxy, methyl, and carbamate groups are introduced through various chemical reactions, including methylation and carbamoylation.
Industrial Production Methods
Industrial production of Mitomycin C involves fermentation of Streptomyces caespitosus followed by extraction and purification processes. The fermentation conditions, such as temperature, pH, and nutrient supply, are optimized to maximize the yield of Mitomycin C .
Análisis De Reacciones Químicas
Types of Reactions
Mitomycin C undergoes several types of chemical reactions, including:
Reduction: Mitomycin C can be reduced to form active intermediates that can alkylate DNA.
Oxidation: It can also undergo oxidation reactions, although these are less common.
Substitution: Functional groups on Mitomycin C can be substituted with other groups under specific conditions.
Common Reagents and Conditions
Reduction: Common reducing agents include sodium dithionite and NADPH.
Oxidation: Oxidizing agents such as hydrogen peroxide can be used.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include DNA adducts and crosslinked DNA, which are responsible for the compound’s anticancer activity .
Aplicaciones Científicas De Investigación
Mitomycin C has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study DNA crosslinking and repair mechanisms.
Biology: Researchers use Mitomycin C to investigate cellular responses to DNA damage.
Medicine: Clinically, it is used in chemotherapy to treat various cancers, including gastric and pancreatic cancers.
Industry: It is used in the production of other pharmaceuticals and as a research tool in drug development
Mecanismo De Acción
Mitomycin C exerts its effects by crosslinking DNA, which inhibits DNA synthesis and nuclear division. The compound is activated through reduction, forming reactive intermediates that alkylate DNA at specific sites. This leads to the formation of DNA crosslinks, which prevent the separation of DNA strands during replication and transcription, ultimately leading to cell death .
Comparación Con Compuestos Similares
Similar Compounds
Mitomycin A: Similar structure but with different functional groups.
Mitomycin B: Another analog with variations in the functional groups.
7-Hydroxy Mitomycin: A hydroxylated derivative of Mitomycin C
Uniqueness
Mitomycin C is unique due to its potent DNA crosslinking ability and its dual role as an anticancer and antibiotic agent. Its specific mechanism of action and the ability to form stable DNA adducts make it a valuable compound in both research and clinical settings .
Propiedades
Número CAS |
17287-49-9 |
|---|---|
Fórmula molecular |
C19H24N4O6 |
Peso molecular |
404.4 g/mol |
Nombre IUPAC |
[(4S,6S,7R,8S)-7-methoxy-12-methyl-11-morpholin-4-yl-10,13-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-dien-8-yl]methyl carbamate |
InChI |
InChI=1S/C19H24N4O6/c1-9-13(22-3-5-28-6-4-22)16(25)12-10(8-29-18(20)26)19(27-2)17-11(21-17)7-23(19)14(12)15(9)24/h10-11,17,21H,3-8H2,1-2H3,(H2,20,26)/t10-,11+,17+,19-/m1/s1 |
Clave InChI |
SCKQWYHQTIOHJO-HSVDZBDXSA-N |
SMILES isomérico |
CC1=C(C(=O)C2=C(C1=O)N3C[C@H]4[C@@H]([C@@]3([C@@H]2COC(=O)N)OC)N4)N5CCOCC5 |
SMILES canónico |
CC1=C(C(=O)C2=C(C1=O)N3CC4C(C3(C2COC(=O)N)OC)N4)N5CCOCC5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-ylmethyl 4-[3-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,5-bis(3-methylbut-2-enyl)benzoate](/img/structure/B12296262.png)
![17-(5-Ethyl-6-methylhept-6-en-2-yl)-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B12296267.png)
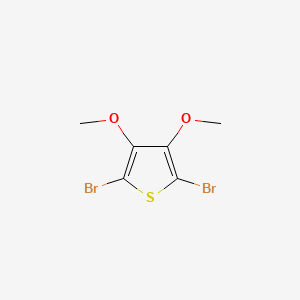

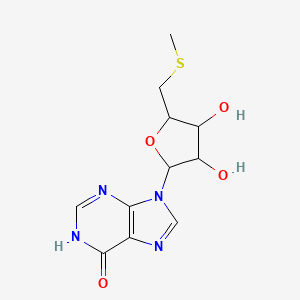
![(2S,7R,11S)-2,11-Diamino-6-[(4S)-4-amino-4-carboxy-butanoyl]-7-[[(4S)-4-amino-4-carboxy-butanoyl]-[4-[(2-amino-4-oxo-1H-pteridin-6-YL)methylamino]benzoyl]amino]-7-[(4S)-4-amino-4-carboxy-butanoyl]oxycarbonyl-6-(carboxymethyl)-5,8-dioxo-dodecanedioic acid](/img/structure/B12296311.png)
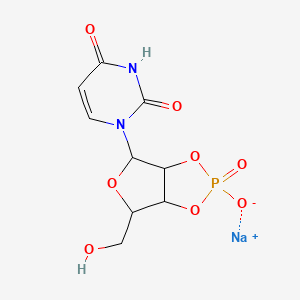
![(3alpha,5beta)-21-(Acetyloxy)-3-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-17-hydroxy-pregnane-11,20-dione](/img/structure/B12296314.png)
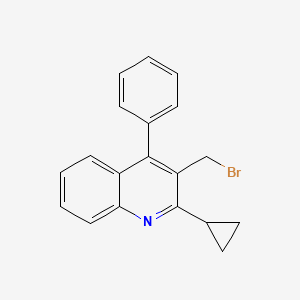
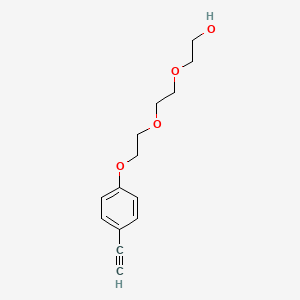

![8-Ethyl-3-(piperidin-3-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione dihydrochloride](/img/structure/B12296327.png)
![4,16-Dihydroxy-2,6,14,17-tetramethyl-10-oxatetracyclo[7.7.1.02,7.013,17]heptadecane-3,11,15-trione](/img/structure/B12296348.png)

